Einecs 260-962-4

Description

Historical Context and Evolution of Research on Related Compounds

The study of compounds related to EINECS 260-962-4 is built upon two distinct historical pillars: the development of organofluorine chemistry and the advancement of ether and ester synthesis.

The introduction of fluorine into organic molecules has been a subject of intense research since the late 19th and early 20th centuries. The early work by Frédéric Swarts on fluorination reactions opened the door to the synthesis of a wide range of organofluorine compounds. However, it was the discovery of the unique properties conferred by fluorine, such as increased metabolic stability and altered lipophilicity, that propelled the field forward, particularly in medicinal and agricultural chemistry. The trifluoromethyl (CF3) group, in particular, became a highly sought-after substituent. The evolution of trifluoromethylation methods, from harsh and non-selective reagents to modern, mild, and site-selective catalytic processes, marks a significant progression in synthetic chemistry. cas.cn

Separately, the chemistry of ethers, particularly glycol ethers like those derived from ethylene (B1197577) glycol, has a rich history rooted in industrial chemistry. Initially developed as solvents and hydraulic fluids, their utility expanded with the understanding of their physical and chemical properties. The synthesis of ether-esters, such as 2-(2-butoxyethoxy)ethyl acetate (B1210297), combines the characteristics of both functional groups. sigmaaldrich.com Research in this area has focused on catalysis to improve the efficiency and environmental footprint of their production. The convergence of these two research streams—organofluorine chemistry and ether/ester synthesis—has led to the creation of complex molecules like this compound, designed to probe complex chemical and biological systems.

Conceptual Frameworks and Theoretical Underpinnings

The study of complex organic molecules is heavily reliant on conceptual and theoretical frameworks to predict and rationalize their behavior. For compounds containing trifluoromethylphenyl and glycol ether ester motifs, several theoretical approaches are crucial.

Quantitative Structure-Activity Relationship (QSAR) models are paramount in this field. QSAR establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical properties or biological activity. afjbs.com For analogs of this compound, QSAR models can be used to predict how variations in the substitution pattern on the phenyl ring or changes in the length of the ether chain will affect properties like solubility, receptor binding affinity, or environmental fate.

Density Functional Theory (DFT) provides deep insights into the electronic structure of molecules. afjbs.comresearchgate.net DFT calculations are used to determine molecular geometries, reaction energy profiles, and electronic properties such as electrostatic potential maps. afjbs.com For a molecule like 2-(2-butoxyethoxy)ethyl 2-[[4-chloro-2-(trifluoromethyl)phenyl]imino]acetate, DFT can elucidate the influence of the electron-withdrawing trifluoromethyl and chloro groups on the reactivity of the imino-acetate functional group. cas.cn

These computational methods allow researchers to design molecules with desired properties in a more rational and efficient manner, reducing the need for extensive trial-and-error synthesis and testing. researchgate.net

Table 1: Theoretical Models in Modern Chemical Research

| Theoretical Model | Primary Application | Relevance to this compound Analogs |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or physical properties. afjbs.com | Predicting how structural modifications affect molecular properties without synthesis. |

| Density Functional Theory (DFT) | Calculates the electronic structure and energy profiles of molecules. afjbs.comresearchgate.net | Understanding the reactivity and stability imparted by the trifluoromethylphenyl group. cas.cn |

Current Research Frontiers and Unresolved Questions

One of the key challenges is achieving late-stage functionalization . This involves introducing key functional groups, such as the trifluoromethyl group, at a late stage in the synthesis of a complex molecule. This strategy is highly desirable as it allows for the rapid generation of a library of analogs from a common intermediate. Research is focused on developing new catalytic systems, often involving transition metals like palladium, that can perform these transformations on complex substrates with high precision. cas.cnnso-journal.org

Another significant research area is the move towards automation and artificial intelligence (AI) in chemical synthesis . researchgate.netnso-journal.org Automated platforms can perform numerous reactions in parallel, rapidly screening conditions and optimizing reaction yields. nso-journal.org AI and machine learning algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new transformations or even design novel synthetic routes. researchgate.net For the synthesis of a diverse library of this compound analogs, these technologies could dramatically accelerate the discovery process.

Unresolved questions in this field include the precise prediction of the conformational behavior of flexible chains like the butoxyethoxyethyl group and its influence on molecular interactions. Furthermore, understanding and controlling the interplay between different functional groups within a single complex molecule remains a fundamental challenge that drives new research.

Methodological Approaches in Contemporary Chemical Research

The synthesis and analysis of compounds like this compound rely on a sophisticated toolkit of modern chemical techniques.

Synthesis:

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions are fundamental for constructing the core structures of many complex molecules. For instance, the Buchwald-Hartwig amination is a powerful method for forming the carbon-nitrogen bond between the trifluoromethylphenyl ring and the imino group. afjbs.comnso-journal.org

Photoredox Catalysis: This emerging technique uses light energy to drive chemical reactions under mild conditions. afjbs.com It has opened up new pathways for reactions that were previously difficult to achieve, including certain types of C-H functionalization and trifluoromethylation. cas.cnafjbs.com

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch flasks offers numerous advantages, including improved heat transfer, safety, and scalability. It allows for precise control over reaction parameters, often leading to higher yields and purity. afjbs.com

Analysis and Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound. It is often coupled with chromatographic techniques like HPLC for the analysis of complex reaction mixtures. nso-journal.org

X-ray Crystallography: When a single crystal of a compound can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state. mdpi.com

Table 2: Modern Synthetic Methodologies

| Methodology | Description | Example Application |

| Transition Metal Catalysis | Utilizes metals like Palladium (Pd) or Copper (Cu) to facilitate bond formation. cas.cnafjbs.com | Buchwald-Hartwig amination for C-N bond formation. nso-journal.org |

| Photoredox Catalysis | Uses visible light to initiate and drive chemical reactions via single-electron transfer. afjbs.com | Mild and selective C-H functionalization. cas.cn |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. afjbs.com | Improved control, safety, and scalability of synthesis. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product containing parts of all reactants. afjbs.com | Efficient construction of complex molecular scaffolds. |

Structure

3D Structure

Properties

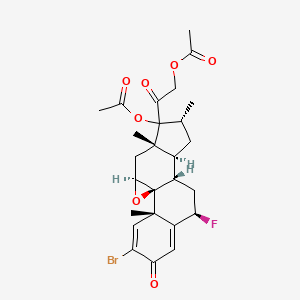

CAS No. |

57789-28-3 |

|---|---|

Molecular Formula |

C26H30BrFO7 |

Molecular Weight |

553.4 g/mol |

IUPAC Name |

[2-[(1S,2S,8R,10S,11S,13R,15S,17S)-14-acetyloxy-4-bromo-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C26H30BrFO7/c1-12-6-15-16-7-19(28)17-8-20(31)18(27)9-23(17,4)26(16)22(35-26)10-24(15,5)25(12,34-14(3)30)21(32)11-33-13(2)29/h8-9,12,15-16,19,22H,6-7,10-11H2,1-5H3/t12-,15+,16+,19-,22+,23+,24+,25?,26-/m1/s1 |

InChI Key |

GDCKMIOWCSGXQI-ROVMBWLFSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@]35[C@@H](O5)C[C@@]2(C1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of the Chemical Compound Einecs 260 962 4

Development of Novel Synthetic Routes and Reaction Mechanisms

The construction of the core structure, a substituted pyrimidine-dione linked to a benzonitrile (B105546) moiety, can be achieved through various pathways. A common initial step involves the alkylation of a pyrimidine (B1678525) precursor. For instance, 6-chlorouracil (B25721) can be alkylated with 2-(bromomethyl)benzonitrile (B57715). google.com This intermediate, 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, is then methylated to yield the target precursor. google.comgoogle.com

A typical two-step sequence is outlined below:

Alkylation of 6-Chlorouracil: 6-Chlorouracil is reacted with 2-(bromomethyl)benzonitrile in a solvent system like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), using sodium hydride and lithium bromide as bases. This reaction yields 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Methylation: The resulting compound is methylated at the N3 position using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate to produce 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. google.comchemshuttle.com

Stereoselectivity is crucial in the synthesis of derivatives where a chiral center is introduced, such as in the synthesis of Alogliptin from 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. The key stereoselective step is the introduction of the (R)-aminopiperidine moiety.

This is typically achieved by the nucleophilic substitution of the chlorine atom at the C6 position of the pyrimidine ring with (R)-piperidin-3-amine or its dihydrochloride (B599025) salt. google.comacs.org The reaction is regioselective, with the substitution occurring specifically at the C6 position, which is activated by the adjacent carbonyl groups and the N1-benzyl substituent.

| Parameter | Method 1 | Method 2 |

| Amine Source | (R)-piperidin-3-amine dihydrochloride | (R)-piperidin-3-amine dihydrochloride |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Bicarbonate (NaHCO₃) |

| Solvent | Acetonitrile | Aqueous Isopropanol |

| Temperature | 70-75°C | Reflux |

| Reference | google.com | google.com |

A more advanced approach involves a late-stage introduction of the chiral amino group via a ruthenium-catalyzed asymmetric hydrogenation followed by a Hofmann rearrangement. acs.orgacs.org This method avoids the direct use of a pre-synthesized chiral amine, potentially offering a more cost-effective and scalable route.

Efforts to develop more environmentally benign synthetic routes have focused on reducing the use of hazardous materials and high-boiling point solvents that are difficult to recycle. google.comgoogle.com

Key improvements include:

Solvent Selection: Replacing solvent mixtures like DMF/DMSO with more sustainable options. google.comgoogle.com One improved process for the nucleophilic substitution step uses aqueous 2-propanol, which is a greener solvent choice. acs.org

Reagent Choice: Avoiding hazardous reagents like sodium hydride. google.comgoogle.com Newer methods utilize less hazardous bases such as potassium carbonate (K₂CO₃) or diisopropylethylamine. google.comgoogle.com

Process Efficiency: A process was developed where the displacement of the chlorine on 1,3-disubstituted chlorouracil was achieved in aqueous 2-propanol. The addition of water to the reaction mixture promoted the crystallization of the product, simplifying purification and improving yield on a large scale. acs.org

The primary bond formations in the synthesis are N-alkylation and C-N bond formation via nucleophilic aromatic substitution.

N-Alkylation: The initial reaction between 6-chlorouracil and 2-(bromomethyl)benzonitrile proceeds via a standard SN2 mechanism. The uracil (B121893) anion, formed by deprotonation with a base, acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion. The regioselectivity (N1 vs. N3 alkylation) can be controlled by the reaction conditions.

Nucleophilic Aromatic Substitution: The key step in derivatization involves the displacement of the chlorine atom at the C6 position of the pyrimidine ring by an amine. This reaction is an SNAr (nucleophilic aromatic substitution) reaction. The pyrimidine ring is sufficiently electron-deficient due to the two carbonyl groups and the nitrogen atoms, allowing the nucleophilic attack of the amine. The reaction proceeds through a Meisenheimer-like intermediate.

Hofmann Rearrangement: In an alternative synthetic route, a Hofmann rearrangement is used to introduce the chiral amine. acs.orgacs.org This reaction involves the treatment of a primary amide with an oxidizing agent like iodobenzene (B50100) diacetate (PIDA) to form an isocyanate intermediate, which is then hydrolyzed to the corresponding amine with one fewer carbon atom. acs.org

Derivatization Strategies and Functional Group Interconversions of The Chemical Compound (EINECS 260-962-4)

The core structure of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a versatile scaffold for creating a wide range of derivatives through functional group interconversions.

The primary point of modification is the C6 position of the pyrimidine ring, where the chlorine atom serves as an excellent leaving group for substitution with various nucleophiles, particularly amines.

(R)-piperidin-3-amine: This is the most prominent modification, leading to the synthesis of Alogliptin. nih.gov

Trelagliptin: An analog of Alogliptin, Trelagliptin, features a fluorine atom on the benzonitrile ring. Its synthesis follows a similar path, starting from 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile. mdpi.comnewdrugapprovals.org

Other Analogs: Patents describe the synthesis of numerous other analogs by reacting the chlorinated precursor with different substituted amines or by modifying other parts of the molecule. google.com For example, analogs with a morpholine (B109124) group at the C6 position have been synthesized. frontiersin.org Another variation includes the (S)-enantiomer of Alogliptin. sigmaaldrich.com

| Analog | Key Modification | Starting Material (Benzonitrile part) |

| Alogliptin | (R)-piperidin-3-amine at C6 | 2-(bromomethyl)benzonitrile |

| Trelagliptin | (R)-piperidin-3-amine at C6 | 2-(bromomethyl)-4-fluorobenzonitrile |

| Morpholine Analog | Morpholine at C6 | 4-(bromomethyl)benzonitrile |

The reactivity of the pyrimidine-dione benzonitrile scaffold is dominated by the functional groups present: the activated chloro group, the nitrile, and the uracil ring itself.

Substitution at C6: The most exploited reaction is the nucleophilic substitution of the chlorine atom. This reaction is highly efficient with amine nucleophiles in the presence of a base. google.com

Hydrolysis of the Nitrile Group: Under certain stress conditions (e.g., acidic or basic hydrolysis), the nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). A degradation product of Alogliptin has been identified where the nitrile is converted to a benzamide (B126) group. mdpi.com

Ring Hydrolysis: Under harsh alkaline conditions, the dihydropyrimidine (B8664642) ring can undergo hydrolysis. For instance, a degradation product identified as 2-aminomethylbenzonitrile results from the cleavage of the bond between the benzyl (B1604629) group and the pyrimidine ring. mdpi.com

Oxidation of the Pyrimidine Ring: Oxidative conditions can lead to the formation of hydroxylated species. A major degradation product under oxidative stress was identified as 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-5-hydroxy-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile, where a hydroxyl group is introduced at the C5 position. mdpi.com

Catalytic Approaches in the Synthesis and Transformation of The Chemical Compound (this compound)

Catalysis plays a pivotal role in the chemistry of 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2). Researchers have explored a variety of catalytic systems to facilitate its creation from precursors like 3-(trifluoromethyl)benzaldehyde (B1294959) and m-xylene (B151644), as well as to employ it as a substrate or additive in other complex chemical transformations. These catalytic routes are often preferred for their ability to proceed under milder conditions and with higher yields compared to stoichiometric reactions.

Homogeneous and Heterogeneous Catalysis Studies

Catalytic strategies for 3-(Trifluoromethyl)benzoic acid involve both homogeneous systems, where the catalyst is in the same phase as the reactants, and heterogeneous systems, where the catalyst is in a different phase.

Homogeneous catalysis offers high activity and selectivity due to the well-defined nature of the molecular catalyst. A notable example is the oxidation of 3-(trifluoromethyl)benzaldehyde to 3-(Trifluoromethyl)benzoic acid. Research has demonstrated that this conversion can be achieved with a near-quantitative yield (99%) using diphenyl diselenide as a catalyst in water, with hydrogen peroxide serving as a green oxidant. mdpi.comchemicalbook.com Another significant area is palladium-catalyzed carbonylation. While not a direct synthesis, 3-(Trifluoromethyl)benzoic acid has been identified as a critical additive in the palladium-catalyzed carbonylation of aliphatic amines, where it is thought to stabilize the palladium intermediate, leading to excellent product yields. nih.govrsc.org Furthermore, transformations of the carboxylic acid group are possible through ruthenium catalysis. Studies on related isomers have shown that ruthenium complexes, in conjunction with silver and copper salts, can catalyze the addition of benzoic acids to alkynes, forming enol esters. acs.orgnih.gov

Heterogeneous catalysis provides advantages in catalyst separation and reusability. An industrial synthesis route starts from m-xylene and proceeds through several steps to form meta-trichloromethyl trifluoromethyl benzene. This intermediate is then hydrolyzed to 3-(Trifluoromethyl)benzoic acid in the presence of a zinc-containing catalyst, such as zinc acetate (B1210297), at temperatures between 120-150 °C. google.com Photocatalysis, a subset of heterogeneous catalysis, has also been explored. The liquid-phase photocatalytic oxidation of m-trifluoromethyltoluene has been reported. justia.com Related studies on the oxidation of substituted benzyl alcohols to aldehydes using nano-Bismuth Vanadate (nan-BiVO4) under visible light irradiation show that the corresponding benzoic acid can be formed as an over-oxidation product, which can, in turn, inhibit the catalyst's activity. whiterose.ac.uk

The following table summarizes key findings from various catalytic studies.

Interactive Table: Catalytic Synthesis and Transformation Studies| Precursor/Substrate | Catalyst System | Catalyst Type | Reaction Type | Product/Role of Compound | Yield |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)benzaldehyde | Diphenyl diselenide / H₂O₂ | Homogeneous | Oxidation | 3-(Trifluoromethyl)benzoic acid | 99% mdpi.com |

| Aliphatic Amine + CO | Pd(OAc)₂ / AgOAc | Homogeneous | γ-Carbonylation | Additive (stabilizer) | 85% (of main product) rsc.org |

| Benzoic Acids + Trifluoromethylated Alkynes | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ | Homogeneous | Addition | (E)-Enol Esters | 48-87% acs.orgnih.gov |

| meta-Trichloromethyl trifluoromethyl benzene | Zinc Acetate / H₂O | Heterogeneous | Hydrolysis | 3-(Trifluoromethyl)benzoic acid | Not specified google.com |

| 4-(Trifluoromethyl)benzyl alcohol | nano-BiVO₄ / Blue LED | Heterogeneous | Photocatalytic Oxidation | 4-(Trifluoromethyl)benzaldehyde | >99% conversion whiterose.ac.uk |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering high selectivity and mild reaction conditions. While specific studies focusing exclusively on the biocatalytic synthesis of 3-(Trifluoromethyl)benzoic acid are limited, extensive research on related structures highlights significant potential.

Enzyme-mediated esterification is a prominent transformation for benzoic acids. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are highly effective for this purpose. nih.gov CALB has been successfully used for the esterification of benzoic acid with alcohols like glycerol (B35011) and benzyl alcohol, often in non-conventional media like deep eutectic solvents to enhance stability and conversion rates. researchgate.netunito.it These established protocols for benzoic acid are directly applicable to 3-(Trifluoromethyl)benzoic acid for producing its corresponding esters, which are valuable in fine chemical synthesis. The enzyme's ability to function in organic solvents makes it robust for such applications. nih.govmdpi.com

Beyond esterification, enzymes are being engineered to perform novel chemistry on complex molecules. Recent breakthroughs include the development of nonheme iron enzymes capable of generating trifluoromethyl radicals from specific reagents to achieve enantioselective alkene difunctionalization. chemrxiv.org Other research has demonstrated the ability of enzymes from the cytochrome P450 family to hydroxylate para-substituted benzoic acids, indicating that enzymatic systems can recognize and act upon the benzoic acid scaffold. acs.org Furthermore, reductases from microorganisms like Trichoderma asperellum have been used for the asymmetric reduction of related ketones, such as 3,5-bis(trifluoromethyl) acetophenone, showcasing the tolerance of biocatalysts for the trifluoromethyl-substituted phenyl ring. unito.it

The table below outlines relevant examples of biocatalytic transformations.

Interactive Table: Biocatalysis and Enzyme-Mediated Transformations| Enzyme/Organism | Substrate(s) | Transformation | Product | Key Findings |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Benzoic Acid + Glycerol | Esterification | Glyceryl Monobenzoate | High conversion (99%) in deep eutectic solvents. unito.it |

| Candida antarctica Lipase B (CALB) | Benzoic Acid + Benzyl Alcohol | Esterification | Benzyl Benzoate | Efficient synthesis; enzyme can be immobilized for reusability. nih.gov |

| Trichoderma asperellum ZJPH0810 | 3,5-bis(Trifluoromethyl) acetophenone | Asymmetric Reduction | Chiral Alcohol | High yield (>90%) and enantiomeric excess (>99%). unito.it |

| Nonheme Iron Enzyme (Engineered) | Alkenes + CF₃ Source | Trifluoromethyl Azidation | Chiral Trifluoromethylated Azides | Demonstrates enzymatic generation and control of CF₃ radicals. chemrxiv.org |

| Cytochrome P450 (CYP199A4) | 4-Methylbenzoic Acid | Hydroxylation | 4-(Hydroxymethyl)benzoic acid | Shows P450 enzymes can efficiently oxidize substituted benzoic acids. acs.org |

Advanced Analytical and Spectroscopic Characterization of the Chemical Compound Einecs 260 962 4

Methodologies for Quantitative and Qualitative Analysis of 6PPD

The detection and quantification of 6PPD and its transformation products, such as the highly toxic 6PPD-quinone (6PPD-Q), are critical for understanding its environmental presence. mdpi.comresearchgate.net Various analytical methodologies have been developed for this purpose.

Chromatographic methods coupled with mass spectrometry are the most prevalent techniques for the analysis of 6PPD and its derivatives due to their high sensitivity and selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing 6PPD in various matrices. For instance, a standard operating procedure for analyzing 6PPD in riverine sediments involves microwave-assisted extraction with dichloromethane:acetone, followed by analysis using an Agilent 6890N/5975B GC-MS system. nerc.ac.uk The method utilizes a 30 m HP5-MS column and can achieve limits of detection (LOD) in the range of 0.26–0.4 µg/kg. nerc.ac.uk Another application uses pyrolysis-GC-MS to identify 6PPD in tire rubber, where the compound is detected as a distinct peak in the pyrogram. analytix.co.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely applied for the analysis of 6PPD and its more notorious transformation product, 6PPD-quinone. researchgate.netacs.org The EPA has developed Draft Method 1634, which uses LC-MS/MS for the determination of 6PPD-Q in water. epa.gov This high-sensitivity method is crucial for detecting the compound at environmentally relevant concentrations. wa.gov A study analyzing 6PPD and 6PPD-Q in honey and fish samples employed a modified QuEChERS method with HPLC-MS/MS, achieving low limits of quantification (0.00043-0.001 mg/kg) and high linearity (R² > 0.99). nih.gov Direct injection methods using systems like the SCIEX QTRAP 4500 have also been developed for rapid analysis of 6PPD-Q in water, achieving mid-ng/L LOQs with runtimes under 10 minutes. sciex.com

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF): High-resolution mass spectrometry (HRMS) techniques like LC-QTOF are invaluable for both targeted and non-targeted screening of 6PPD and its transformation products. itrcweb.orgphenomenex.com LC-QTOF has been used to identify and confirm the structure of 6PPD-Q in complex environmental samples like roadway runoff. itrcweb.org The use of a Luna Omega Polar C18 column with a SCIEX X500B QTOF system allows for comprehensive data acquisition to screen for known and unknown tire-derived compounds. phenomenex.comsciex.com

Table 1: Examples of Chromatographic Methods for 6PPD and 6PPD-Q Analysis

| Technique | Matrix | Sample Preparation | Key Parameters | Limit of Detection (LOD) / Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| GC-MS | Riverine Sediment | Microwave Extraction (DCM:Acetone) | HP5-MS column (30 m), Helium carrier gas | 0.26–0.4 µg/kg (LOD) | nerc.ac.uk |

| Py-GC/MS | Tire Rubber | Pyrolysis at 700°C | 5% phenyl column (30m) | Not specified | analytix.co.uk |

| LC-MS/MS | Water | Direct Injection | SCIEX QTRAP 4500, MRM mode | mid-ng/L (LOQ) | sciex.com |

| HPLC-MS/MS | Fish & Honey | Modified QuEChERS | Not specified | 0.00043-0.001 mg/kg (LOQ) | nih.gov |

| UPLC-qTOF | Water | Solid Phase Extraction | Not specified | 2.5 and 5.1 ng/L (MLOQ) | wa.gov |

| LC-QTOF | Tire Leachate | Not specified | Luna Omega Polar C18 column | Not specified | phenomenex.com |

While less common than chromatography, electrophoretic methods offer orthogonal separation mechanisms that can be advantageous. Capillary electrophoresis (CE), particularly capillary zone electrophoresis, separates analytes based on their mass-to-charge ratio, providing high theoretical plate counts and resolution. nih.gov It has been used as a fractionation technique prior to LC-MS/MS analysis in complex proteomics studies to improve peptide and protein identification. nih.gov Though specific, detailed applications for 6PPD are not as widely published as chromatographic ones, the principles of CE suggest its potential applicability for separating 6PPD from complex matrix components, especially when coupled with MS. nih.govgoogle.com

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are fundamental for confirming the chemical structure of 6PPD and its derivatives.

NMR spectroscopy is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR have been used to characterize synthesized PPD-quinones, including 6PPD-Q. chemrxiv.org While a complete, published, and assigned NMR spectrum specifically for 6PPD was not found in the search results, reference data for similar compounds and general chemical shift tables are available to predict and interpret spectra. rsc.orgsigmaaldrich.com For example, the chemical shifts in ¹³C NMR for a related p-phenylenediamine (B122844) structure show signals for aromatic carbons and carbons in the alkyl side chains. rsc.org The analysis of related PPD-quinones has utilized ¹H-NMR, ¹³C-NMR, and Heteronuclear Multiple Bond Correlation (HMBC) to confirm their structures. chemrxiv.org

Mass spectrometry is central to the identification and quantification of 6PPD. The parent compound has a molecular weight of 268 g/mol . analytix.co.uk In pyrolysis GC-MS, 6PPD can be identified by its molecular ion peak in the resulting mass spectrum. analytix.co.uk

High-resolution mass spectrometry (HRMS) provides detailed information on fragmentation patterns, which is crucial for identifying unknown transformation products. researchgate.netnih.gov For the related 6PPD-quinone, a key fragmentation pathway involves the loss of its 4-methylpentan-2-yl side group to produce a characteristic fragment ion at m/z 215.0815. nih.govacs.org Further loss of a carbonyl group results in a product ion at m/z 187.0866. acs.org A direct sampling tandem mass spectrometry method using a multiple reaction monitoring (MRM) transition of m/z 299 → 215 has been developed for the rapid analysis of 6PPD-Q. acs.org

Table 2: Key Mass Spectrometry Data for 6PPD and its Quinone Derivative

| Compound | Technique | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Notes | Reference |

|---|---|---|---|---|---|

| 6PPD | Py-GC/MS | 268 [M]⁺ | Not specified | Molecular weight of parent compound. | analytix.co.uk |

| 6PPD-Quinone | LC-MS/MS | 299.1 | 215.1 | Quantifier transition used in direct injection methods. | sciex.com |

| 6PPD-Quinone | HRMS | Not specified | 215.0815, 187.0866, 170.0600 | Diagnostic fragments for identifying PPD-quinones. | nih.govacs.org |

Vibrational spectroscopy provides information about the functional groups present in a molecule. While specific IR and Raman spectra for 6PPD were not available in the search results, the techniques have been applied to related areas. For instance, Raman spectroscopy has been used to study the oligomerization of N-phenyl-1,4-phenylenediamine, a structurally similar compound. sigmaaldrich.comsigmaaldrich.com Additionally, a technique combining optical photothermal infrared (O-PTIR) and Raman microspectroscopy has been noted for confirming the composition of collected particles, which could include tire wear particles containing 6PPD. researcher.life The IR spectrum of 6PPD would be expected to show characteristic bands for N-H stretching, C-H stretching from both aromatic and aliphatic groups, and C=C stretching from the aromatic rings.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure Investigations

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are pivotal techniques for probing the electronic structure of molecules. These methods are based on the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

UV-Visible Absorption Spectroscopy:

Corticosteroids, including the compound , possess chromophores that absorb UV radiation. The conjugated diene system (C=C-C=C) and the α,β-unsaturated ketone moiety (C=C-C=O) in the A-ring of the steroid nucleus are the primary chromophores. The absorption maximum (λmax) for such systems typically falls in the range of 240-250 nm. The presence of additional substituents can cause a shift in the λmax.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While many steroids are not naturally fluorescent, derivatization techniques can be employed to introduce a fluorophore into the molecule, enabling its detection and quantification at very low concentrations. For instance, derivatization with a fluorescent tag can significantly enhance the sensitivity of analytical methods for corticosteroids. The resulting fluorescence spectrum, with its characteristic excitation and emission maxima, provides a high degree of specificity.

| Spectroscopic Technique | Typical Wavelength Range (nm) | Information Obtained | Application to EINECS 260-962-4 |

| UV-Visible Absorption | 200 - 400 | Identification of chromophores, Quantification | Detection of the conjugated diene and α,β-unsaturated ketone systems. |

| Fluorescence Emission | 250 - 500 (after derivatization) | Highly sensitive quantification, Structural information | Trace level analysis after derivatization with a fluorescent agent. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. For a pharmaceutical compound like a corticosteroid, understanding its crystalline structure is crucial as different polymorphic forms can exhibit different physical properties, such as solubility and bioavailability.

In an XRD experiment, a beam of X-rays is directed at a crystalline sample of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern of peak positions and intensities serves as a fingerprint for the crystalline solid. By analyzing the diffraction pattern, one can determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal.

Although a specific crystal structure for 2-bromo-9ß,11ß-epoxy-6ß-fluoro-17,21-dihydroxy-16a-methylpregna-1,4-diene-3,20-dione 21-acetate has not been published, XRD remains the definitive method for solid-state characterization of such compounds.

| XRD Parameter | Information Provided | Significance for this compound |

| Peak Positions (2θ) | Unit cell dimensions and symmetry | Identification of the specific crystalline form (polymorph). |

| Peak Intensities | Arrangement of atoms in the unit cell | Confirmation of the molecular structure in the solid state. |

| Peak Broadening | Crystallite size and microstrain | Information on the quality and nature of the crystalline material. |

Hyphenated Techniques and Multi-Modal Analytical Platforms

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex samples containing corticosteroids. austinpublishinggroup.comresearchgate.net These techniques offer enhanced selectivity and sensitivity, allowing for the separation, identification, and quantification of individual components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a cornerstone for steroid analysis. austinpublishinggroup.comnih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the target compound from impurities and metabolites. The separated components are then introduced into a mass spectrometer, which provides information about their molecular weight and structure. Tandem mass spectrometry (MS/MS) further enhances selectivity and provides fragmentation patterns that are highly specific to the analyte. nih.gov

For the analysis of corticosteroids, reversed-phase HPLC is commonly employed. The use of multi-modal platforms, such as a UPLC system coupled to a high-resolution mass spectrometer, allows for the simultaneous analysis of a wide range of steroids in complex biological matrices. waters.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique for steroid analysis. researchgate.netnih.gov However, due to the low volatility and thermal lability of corticosteroids, derivatization is often required to convert them into more volatile and thermally stable compounds before GC analysis.

Multi-Modal Analytical Platforms:

Modern analytical platforms often integrate multiple techniques to provide a comprehensive characterization of a compound. For instance, a two-dimensional liquid chromatography (2D-LC) system coupled to a mass spectrometer (2D-LC/MS) can provide exceptional separation power for complex samples. mdpi.com These advanced platforms are crucial for metabolomics studies, impurity profiling, and the analysis of steroids in various matrices.

| Hyphenated Technique | Separation Principle | Detection Principle | Advantages for Corticosteroid Analysis |

| LC-MS | Partitioning between a stationary and a mobile phase | Mass-to-charge ratio of ionized molecules | High selectivity and sensitivity, no derivatization required. austinpublishinggroup.comnih.gov |

| GC-MS | Partitioning between a stationary phase and a carrier gas | Mass-to-charge ratio of ionized molecules | High resolution, but requires derivatization for corticosteroids. researchgate.net |

| 2D-LC/MS | Two orthogonal separation mechanisms | Mass-to-charge ratio of ionized molecules | Enhanced peak capacity for complex samples. mdpi.com |

Environmental Fate and Transformation of the Chemical Compound Einecs 260 962 4

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves non-biological processes that transform the chemical structure of Flumetsulam. Key pathways include hydrolysis and photolysis, while thermal degradation is less significant under typical environmental conditions.

Hydrolysis is not a significant degradation pathway for Flumetsulam under typical environmental pH conditions. nih.govpublications.gc.ca Studies conducted in sterile aqueous solutions buffered at pH 5, 7, and 9 have shown the compound to be stable. nih.govepa.gov One study observed no loss of the parent compound after 66 days of incubation at 25°C in the dark. epa.gov Another investigation at 50°C showed less than 10% hydrolysis after 120 hours across pH 4, 7, and 9, which translates to an environmental half-life of over one year, confirming its hydrolytic stability under acidic, neutral, and basic conditions. europa.eu

Interactive Data Table: Hydrolytic Stability of Flumetsulam

| pH | Temperature (°C) | Incubation Period | Degradation | Estimated Half-Life | Source |

| 5, 7, 9 | 25 | 66 days | No loss observed | Stable | epa.gov |

| 4, 7, 9 | 50 | 120 hours | < 10% | > 1 year | europa.eu |

Photolysis, or degradation by light, can contribute to the transformation of Flumetsulam, particularly in aquatic systems. The compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov However, studies indicate that it is stable to photolysis on soil and in water. usda.gov The photolysis half-life in light-exposed sterile water has been reported as approximately 150 days. epa.gov In contrast, another study on a related triazolopyrimidine herbicide, florasulam, showed that photodegradation was much faster in a natural water system (half-life of 3.3 days) compared to sterile water, suggesting that indirect photolytic processes are important. acs.org While Flumetsulam itself is considered stable, these findings on a similar compound suggest that the environmental context is crucial. acs.org

Flumetsulam is stable under recommended storage conditions. nih.gov Information on specific thermal degradation pathways in environmental matrices is limited, as microbial degradation is the primary dissipation route. cdnsciencepub.com Its low vapor pressure suggests that volatilization from soil or water surfaces is not a significant dissipation pathway. nih.govpublications.gc.ca

Biodegradation Processes in Diverse Environmental Compartments

Biodegradation, driven by microorganisms, is the principal mechanism for Flumetsulam dissipation in the environment. cdnsciencepub.com

In the terrestrial environment, Flumetsulam is considered non-persistent to moderately persistent under aerobic conditions. publications.gc.ca Microbial breakdown is the primary degradation route, and its rate is influenced by soil properties such as pH, organic carbon content, moisture, and temperature. nih.govcdnsciencepub.comepa.gov Degradation is generally faster in soils with higher pH and lower organic carbon content. epa.gov

Aerobic soil metabolism half-lives (DT50) have been reported to range from 13 to 246 days. nih.gov A study across 21 soils found half-lives ranging from 13 to 130 days. epa.gov Another laboratory study at 25°C reported DT50 values of 23 days in sandy loam, 60 days in clay, 93 days in silt loam, and 102 days in loam. europa.euepa.gov The degradation rate is also temperature-dependent, with half-lives decreasing as temperature increases. nih.gov

Under anaerobic conditions, degradation is slower. In a water/sediment system incubated at 25°C, the anaerobic biodegradation half-life was 183 days. nih.govepa.gov

Interactive Data Table: Aerobic Soil Degradation Half-Life (DT50) of Flumetsulam

| Soil Type | DT50 (days) at 25°C | Source |

| Sandy Loam | 23 | europa.euepa.gov |

| Clay | 60 | europa.euepa.gov |

| Silt Loam | 93 | europa.euepa.gov |

| Loam | 102 | europa.euepa.gov |

Interactive Data Table: Effect of Temperature on Aerobic Soil Degradation

| Temperature (°C) | Degradation Rate (/day) | Half-Life (days) | Source |

| 7.5 | 0.00282 | 246 | nih.gov |

| 15.0 | 0.00604 | 115 | nih.gov |

| 26.1 | 0.01425 | 49 | nih.gov |

| 35.9 | 0.02036 | 34 | nih.gov |

| 44.0 | 0.02566 | 27 | nih.gov |

In aquatic environments, Flumetsulam is expected to be persistent under aerobic conditions, with very little partitioning to sediments. publications.gc.ca One study noted that Flumetsulam degraded much slower in aerobic aquatic systems compared to anaerobic conditions, with calculated half-lives of 1762 and 1319 days. regulations.gov A ready biodegradability test (Modified Sturm Test) showed only 3% degradation over 29 days, leading to its classification as not readily biodegradable. europa.eu

Under anaerobic aquatic conditions, Flumetsulam transforms to a major product, reduced flumetsulam-hydrate, which is also expected to be persistent. publications.gc.ca The half-life for anaerobic aquatic degradation has been measured at 183 days. nih.govepa.gov

Table of Compound Names

| Common Name | EINECS Number | IUPAC Name |

| Flumetsulam | 260-962-4 | N-(2,6-difluorophenyl)-5-methyl- nih.govepa.govCurrent time information in Asia/Manila.triazolo[1,5-a]pyrimidine-2-sulfonamide |

| Florasulam | Not Applicable | N-(2,6-difluorophenyl)-8-fluoro-5-methoxy- nih.govepa.govCurrent time information in Asia/Manila.triazolo[1,5-c]pyrimidine-2-sulfonamide |

| Reduced flumetsulam-hydrate | Not Applicable | Not Available |

Microbial Metabolism and the Role of Specific Microorganisms in Biotransformation

Microbial degradation is a primary pathway for the breakdown of Metamitron in the environment. uliege.be Studies have demonstrated that microorganisms can utilize Metamitron as a source of carbon. researchgate.netresearchgate.net Isotope labeling studies using ¹³C₆-Metamitron have confirmed that the carbon from the herbicide is incorporated into microbial amino acids, which are then stabilized within soil organic matter, forming biogenic residues. researchgate.netnih.gov This process indicates that microorganisms are actively metabolizing the compound.

The primary metabolite of Metamitron is desamino-metamitron. uliege.beebi.ac.uk The degradation process can occur via two main pathways. One pathway involves the initial conversion to desamino-metamitron, which appears to be linked to microbial growth. nih.gov Another proposed pathway, sometimes referred to as the "Rhodococcus route," involves hydroxylation of the phenyl ring, which seems to be more related to microbial starvation phases. nih.govresearchgate.net

Specific microorganisms have been identified as capable of degrading Metamitron. Notably, a bacterial strain identified as Rhodococcus sp. was isolated from soil and demonstrated the ability to use Metamitron as a sole source of carbon, degrading it within 24 hours under laboratory conditions. researchgate.netoup.com Other research has suggested that Gram-negative bacteria are the primary degraders in soils shortly after application, while Actinobacteria may play a role in slower degradation and the consumption of primary degraders. uliege.be This highlights that the degradation of Metamitron in soil is a complex process involving interactions between different microbial communities. uliege.be

Ready Biodegradability and Inherent Biodegradability Assessments

Biodegradability tests are crucial for assessing a chemical's persistence. These tests are categorized as "ready" or "inherent." Ready biodegradability tests, such as those outlined in OECD Guideline 301, use stringent conditions to determine if a substance can undergo rapid and ultimate biodegradation in an aerobic aqueous environment. eurofins.combpcinstruments.comchristeyns.com A pass level, typically >60% degradation within a 10-day window during a 28-day period, indicates the substance is not expected to persist in the environment. aropha.comaropha.com

Inherent biodegradability tests (e.g., OECD 302) are less stringent and allow for a longer exposure time and a higher concentration of microorganisms, providing a better chance to assess a substance's degradation potential under favorable conditions. eurofins.com A positive result in an inherent test suggests the substance has the potential to biodegrade, while a negative result may indicate potential persistence. wur.nl

For Metamitron, available data from screening tests indicate it does not pass ready biodegradability tests. wfduk.org However, it is considered to be inherently biodegradable. wur.nl This is supported by numerous studies showing that it does degrade in soil and water systems, albeit at varying rates depending on environmental conditions. regulations.govresearchgate.net

Environmental Partitioning and Mobility Assessments

The movement of Metamitron in the environment is heavily influenced by its sorption (binding) and desorption (release) from soil and sediment particles. pjoes.com Sorption is primarily governed by the soil's organic carbon content and clay content. pjoes.commsss.com.my The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter, is a key parameter. chemsafetypro.com

Metamitron generally exhibits weak to moderate sorption in soils, which suggests it has the potential for mobility. pjoes.comherts.ac.uk The mean Koc value for Metamitron is reported as 53 mL/g-organic carbon and 77.7 mL/g, classifying it as mobile to moderately mobile. regulations.govherts.ac.ukorionagriscience.co.nz Its main metabolite, desamino-metamitron, is slightly less mobile, with a mean Koc of 78 mL/g-o.c. regulations.govregulations.gov

Studies have shown that sorption increases in soils with higher organic matter content. pjoes.commsss.com.my Conversely, in soils with low organic matter, sorption is weak, increasing the potential for the herbicide to move into water. pjoes.com Desorption studies indicate that the process is often hysteretic, meaning the compound does not release from soil particles as readily as it binds. researchgate.net The retention of Metamitron in soil can also increase over time, a phenomenon known as aging. researchgate.net

Table 1: Soil Sorption and Mobility Parameters for Metamitron

Due to its mobility, Metamitron has the potential to leach through the soil profile and contaminate groundwater. regulations.govregulations.gov The Groundwater Ubiquity Score (GUS) index, which combines persistence (half-life) and sorption (Koc), is used to estimate leaching potential. mst.dkcsic.es Metamitron is often classified as a "transition" compound, meaning its leaching potential is borderline and highly dependent on local soil and environmental conditions. mst.dk

Field and lysimeter studies have confirmed that Metamitron can move through the soil profile. researchgate.net In one study, Metamitron was detected at a depth of 60 cm just seven days after application and reached 120 cm after 14 days under normal watering conditions. researchgate.net Significant rainfall events shortly after application can exacerbate leaching, with one experiment showing about 10% of the applied pesticide moving below 120 cm after a simulated heavy rain. researchgate.net Monitoring programs have detected both Metamitron and its metabolite, desamino-metamitron, in tile drain water and groundwater samples, though often at low concentrations. geus.dk Amending soil with organic materials like olive-mill wastewater has been shown to reduce leaching by increasing sorption and degradation. capes.gov.br

Volatilization, the process of a chemical turning into a gas and entering the atmosphere, is not considered a significant fate pathway for Metamitron. Its potential for volatilization is low, based on its vapor pressure (1.05 x 10⁻⁸ torr at 20°C) and Henry's Law constant (1.66 x 10⁻¹² atm-m³/mol). regulations.govregulations.gov These physical-chemical properties classify Metamitron as non-volatile from both water and dry surfaces. regulations.govregulations.gov Consequently, significant atmospheric transport is not expected.

Persistence and Bioaccumulation Potential Assessments

Persistence is a measure of how long a substance remains in the environment. It is often expressed as a half-life (DT50), the time it takes for 50% of the substance to degrade. Metamitron's persistence varies significantly with environmental conditions. regulations.govherts.ac.uk

In aerobic soil, it is considered slightly to moderately persistent, with laboratory DT50 values ranging from 3.4 to 39 days at 20°C. regulations.govregulations.gov However, under anaerobic soil conditions, it is more persistent, with DT50 values from 27 to 299 days. regulations.govregulations.gov In aquatic systems, degradation is faster under aerobic conditions (DT50 of 9-49 days) compared to anaerobic conditions, although this is highly pH-dependent. regulations.gov Photolysis (degradation by sunlight) can be a major dissipation route in clear, shallow water, with a half-life as short as 0.037 days, but is much slower on soil surfaces (DT50 of 40 days). publicnow.com

Table 2: Degradation Half-Life (DT50) of Metamitron in Various Environmental Compartments

Table of Compound Names

Evaluation of Environmental Half-Lives and Degradation Rates

The environmental persistence of a chemical is often quantified by its half-life, which is the time required for half of the initial amount to degrade. The half-life of Fipronil (B1672679) varies significantly depending on the environmental matrix and conditions.

In soil, Fipronil's half-life under aerobic conditions is approximately 122 to 128 days. orst.edubeyondpesticides.org When incorporated into the soil, its persistence can extend, with a half-life ranging from 3 to 7.3 months. beyondpesticides.orgnih.gov On the soil surface, photodegradation by sunlight becomes a more significant factor, with a measured half-life of about 34 days in loamy soil. orst.edu However, another study reported a dark control corrected photolysis half-life on soil of 149 days. epa.gov In anaerobic soil and sediment conditions, where oxygen is absent, the degradation slows, with reported half-lives between 116 and 130 days. beyondpesticides.orgca.gov The half-life for the total toxic residues, which includes Fipronil and its primary toxic metabolites, has been measured to be around 188 days in field soil. publish.csiro.auresearchgate.net

In aquatic environments, the degradation of Fipronil is highly dependent on sunlight exposure. The half-life due to photolysis in water is rapid, ranging from 3.6 to 12 hours. epa.govorst.eduorst.edu Fipronil is stable to hydrolysis in neutral (pH 7) and acidic (pH 5) water. orst.edu However, in alkaline water (pH 9), it undergoes hydrolysis with a half-life of 28 days. epa.govorst.edu Under anaerobic aquatic conditions, the half-life is approximately 33.7 days. epa.gov

Table 1: Environmental Half-Life of Fipronil

| Environmental Compartment | Condition | Half-Life | References |

|---|---|---|---|

| Soil | Aerobic | 122-128 days | orst.edubeyondpesticides.org |

| Soil | Incorporated | 3 - 7.3 months | beyondpesticides.orgnih.gov |

| Soil Surface | Photodegradation | 34 days | orst.edu |

| Soil Surface | Photodegradation (dark control corrected) | 149 days | epa.gov |

| Soil/Sediment | Anaerobic | 116-130 days | beyondpesticides.orgca.gov |

| Field Soil | Total Toxic Residues | 188 days | publish.csiro.auresearchgate.net |

| Water | Photodegradation | 3.6 - 12 hours | epa.govorst.eduorst.edu |

| Water | Hydrolysis (pH 9) | 28 days | epa.govorst.edu |

Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Studies

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes all routes of exposure (water, food, sediment). These are measured by the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF), respectively.

Studies have shown that Fipronil has the potential to bioaccumulate in aquatic organisms. nih.gov In bluegill sunfish, the BCF for Fipronil was measured to be 321 for the whole fish, 164 for edible tissues, and 575 for non-edible tissues. epa.govorst.eduepa.gov Despite this, the accumulated residues were eliminated relatively quickly, with over 96% being depurated within 14 days of the fish being moved to clean water. epa.govepa.gov

For benthic invertebrates, which live in sediment, the bioaccumulation potential is also a key concern. In the oligochaete worm Lumbriculus variegatus, the BCF was determined to be 1892 ± 76 mL/g lipid in a water-only test and a comparable value of 1855 ± 293 mL/g lipid was found in sediment exposure studies. nih.gov The Bioaccumulation Factor (BAF) for one of Fipronil's main transformation products, fipronil sulfone, was estimated to have an average value of 835.7 L/kg. oekotoxzentrum.ch The bioaccumulation of Fipronil in bacteria is also noted as a potential concern, as it could be a starting point for transfer up the food chain. nih.gov

Table 2: Bioconcentration and Bioaccumulation Factors for Fipronil and its Metabolites

| Organism | Tissue | Factor | Value | References |

|---|---|---|---|---|

| Bluegill Sunfish | Whole Fish | BCF | 321 | epa.govorst.eduwaterquality.gov.au |

| Bluegill Sunfish | Edible Tissue | BCF | 164 | epa.govorst.edu |

| Bluegill Sunfish | Non-edible Tissue | BCF | 575 | epa.govorst.edu |

| Lumbriculus variegatus | Whole Organism | BCF (Water-only) | 1892 ± 76 mL/g lipid | nih.gov |

| Lumbriculus variegatus | Whole Organism | BCF (Sediment) | 1855 ± 293 mL/g lipid | nih.gov |

Biomagnification and Trophic Transfer Studies

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Trophic transfer is the movement of contaminants from one trophic level to the next.

Research has demonstrated the trophic transfer of Fipronil and its persistent metabolite, fipronil sulfone. usgs.gov In a study involving black-tailed prairie dogs that consumed fipronil bait, the chemical was transferred to their predator, the black-footed ferret. allenpress.comallenpress.com Analysis of ferret scat showed average concentrations of 3.76 ng/g for Fipronil and 13.75 ng/g for fipronil sulfone, confirming the movement of these compounds from prey to predator. usgs.govallenpress.com

While trophic transfer occurs, studies on biomagnification factors (BMFs) suggest that Fipronil itself may not significantly biomagnify in aquatic food webs, with one study reporting a low BMF of 0.04. uga.edu However, its transformation products, particularly the more recalcitrant fipronil sulfone, have a greater potential for bioaccumulation and persistence in organisms, which is a key consideration for assessing food web effects. oekotoxzentrum.chacs.org Horizontal transfer of Fipronil, such as through cannibalism and scavenging among insects, has also been documented, which can increase its environmental impact. nih.gov

Identification and Characterization of Environmental Transformation Products

Fipronil degrades in the environment into several transformation products, also known as metabolites or degradates. orst.edunih.gov These products are formed through various chemical and biological processes and can have different environmental behaviors and toxicities compared to the parent compound. nih.govca.govnih.gov

Analytical Strategies for Metabolite and Degradate Identification

The identification and quantification of Fipronil and its transformation products in environmental and biological samples require sophisticated analytical techniques. Common strategies include:

Chromatography coupled with Mass Spectrometry: This is the most prevalent approach.

Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the determination of Fipronil and its metabolites in various matrices, including vegetables. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method used for analyzing these compounds in diverse samples like eggs and other food products. lcms.czacs.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers faster and more efficient separation for analyzing residues in complex matrices like soil and corn. rsc.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): A high-resolution mass spectrometry technique used to identify novel, previously unknown transformation products, such as those formed by fungal metabolism. rsc.org

Sample Preparation: Effective extraction and clean-up are crucial for accurate analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique used for extracting Fipronil and its metabolites from various sample types. nih.govlcms.cz

Other Detectors: Gas chromatography with an electron capture detector (GC-ECD) has also been used for quantification. epa.gov

Pathways of Formation and Environmental Significance of Transformation Products

Fipronil transforms in the environment through four primary pathways, leading to the formation of distinct products. researchgate.netnih.govnih.gov

Photolysis: Exposure to sunlight, particularly in water and on soil surfaces, causes the desulfinylation of Fipronil to form fipronil-desulfinyl . orst.edunih.gov This is considered a major degradation pathway in aquatic systems. epa.govresearchgate.net

Oxidation: In aerobic environments, Fipronil is oxidized to form fipronil-sulfone . nih.gov This process is common in well-aerated soils with low moisture content. publish.csiro.auresearchgate.net

Reduction: Under anaerobic conditions, such as in water-saturated soils, Fipronil is reduced to fipronil-sulfide . publish.csiro.auresearchgate.netnih.gov

Hydrolysis: In the presence of water, especially under alkaline conditions, Fipronil can hydrolyze to form fipronil-amide . orst.edunih.gov

The environmental significance of these transformation products is substantial. Many of the degradates are as toxic, or even more toxic, and often more persistent than the original Fipronil compound. nih.govca.govnih.gov Fipronil-sulfone and fipronil-sulfide, for instance, have been shown to be more toxic to certain bird and freshwater invertebrate species than Fipronil itself. orst.edubeyondpesticides.org Fipronil-desulfinyl is a major and persistent photodegradation product. nih.gov Due to their persistence and toxicity, these transformation products are frequently detected in environmental samples and are crucial components of environmental risk assessments for Fipronil. oekotoxzentrum.chnih.gov

Table 3: Common Names of Chemical Compounds Mentioned

| Chemical Name | Type |

|---|---|

| Fipronil | Parent Compound |

| Fipronil-desulfinyl | Transformation Product |

| Fipronil-sulfone | Transformation Product |

| Fipronil-sulfide | Transformation Product |

| Fipronil-amide | Transformation Product |

| Hydroxylated fipronil sulfone | Transformation Product |

Theoretical and Computational Investigations of the Chemical Compound Einecs 260 962 4

Quantum Chemical Calculations and Molecular Modeling Approaches

Quantum chemical calculations and molecular modeling serve as foundational tools in computational chemistry, providing deep insights into the behavior of molecules at an electronic level. These methods are crucial for understanding the intrinsic properties of a compound like Quizalofop-P-tefuryl, predicting its reactivity, and exploring its dynamic behavior.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic structure of a molecule. These calculations can predict a variety of molecular properties that are central to a compound's reactivity. Key parameters include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). While specific peer-reviewed quantum chemical calculation studies focused solely on Quizalofop-P-tefuryl are not widely available, its properties can be computed using established algorithms. nih.goveurekalert.orgmdpi.com

For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and more reactive. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting non-covalent interactions with biological targets. mdpi.com

The following table presents theoretically computed physicochemical properties for Quizalofop-P-tefuryl, which are derived from its structure using computational algorithms.

| Computed Property | Value | Source |

|---|---|---|

| Molecular Weight | 428.9 g/mol | nih.gov |

| XLogP3 | 4.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 428.1138995 Da | nih.gov |

| Topological Polar Surface Area | 79.8 Ų | nih.gov |

| Heavy Atom Count | 30 | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of Quizalofop-P-tefuryl are critical to its biological function. Conformational analysis investigates the different spatial arrangements (conformers) of the molecule and their relative energies. A unique structural feature of Quizalofop-P-tefuryl is the tetrahydrofuran (B95107) ring at the end of its molecular chain, which creates a "closed molecule" structure. cabidigitallibrary.org This conformation is thought to reduce the rate of molecular degradation, allowing the compound to remain available to the plant for a longer period, thereby enhancing its activity. cabidigitallibrary.org

Molecular Dynamics (MD) simulations can provide further insight by modeling the movement of atoms and molecules over time. An MD simulation of Quizalofop-P-tefuryl could be used to:

Explore its conformational landscape in different environments, such as in an aqueous solution or near a lipid bilayer simulating a plant cell membrane.

Analyze the stability of its interactions with its biological target, ACCase.

Understand the dynamics of its translocation within a plant system.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Aspects)

SAR and QSAR studies are cornerstones of modern chemical design, aiming to establish a correlation between the chemical structure of a compound and its biological activity.

The theoretical basis for the SAR of Quizalofop-P-tefuryl lies in its ability to selectively bind to and inhibit the ACCase enzyme in grasses. The key structural components responsible for this activity include the phenoxypropoxy group, the quinoxaline (B1680401) ring system, and the chiral center at the propionate (B1217596) moiety. smolecule.com Theoretical QSAR models aim to quantify this relationship by developing mathematical equations that correlate physicochemical descriptors of a molecule with its herbicidal efficacy. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., LogP).

A case study utilized in silico tools, including the OECD QSAR Toolbox, to perform a read-across assessment for a group of 14 pesticides, including Quizalofop-P-tefuryl. researchgate.net This approach uses data from similar compounds (analogs) to predict the properties of a target chemical. The study grouped compounds based on structural similarity and used computational models to generate data for endpoints like reproductive toxicity, demonstrating a practical application of predictive modeling based on chemical structure. researchgate.netmn-am.com

| Computational Tool/Approach | Purpose in Theoretical Assessment | Reference |

|---|---|---|

| OECD QSAR Toolbox | Generating in silico property values and grouping chemicals based on structural similarity for read-across. | researchgate.netmn-am.com |

| ChemTunes/ToxGPS & ACD/Percepta | Integrating experimental data with in silico predictions to support similarity assessment. | researchgate.net |

| Cramer Classification Rules | Categorizing compounds based on structural alerts to estimate toxicological concern (Quizalofop-P-tefuryl is Class III). | ljmu.ac.uk |

Mechanistic Insights from Computational Simulations of Reactions and Interactions

Computational simulations provide a powerful lens for examining the molecular mechanisms underlying a chemical's action. For Quizalofop-P-tefuryl, this involves simulating its interaction with the ACCase enzyme.

A 2023 study performed in silico investigations into the molecular binding mechanisms of several herbicides, including Quizalofop-P-tefuryl, with their target proteins. researchgate.netbohrium.com Using molecular docking, researchers simulated the binding of Quizalofop-P-tefuryl into the active site of ACCase. researchgate.netbohrium.com This type of simulation predicts the preferred binding orientation and affinity of a ligand to its receptor.

The key findings from these computational simulations were:

Binding Site Identification: The simulations first predicted the coordinates of the binding cavities within the target protein. bohrium.com

Complex Modeling: Three-dimensional models of the Quizalofop-P-tefuryl-ACCase complex were constructed. researchgate.net

Interaction Analysis: Visualization of the docked complex revealed the specific amino acid residues within ACCase that form bonds and interactions with the herbicide molecule. researchgate.net

Binding Energy Calculation: The study calculated the minimum binding energy for the modeled herbicide-protein complexes, which ranged from -5.60 to -13.24 kcal/mol, indicating a high degree of stability for these complexes. bohrium.com

These simulations provide a detailed, atom-level hypothesis of how Quizalofop-P-tefuryl inhibits its target, guiding further experimental validation and the design of new, more effective herbicides.

| Simulation Method | Objective | Key Theoretical Finding | Reference |

|---|---|---|---|

| Molecular Docking (e.g., AutoDock) | Model the interaction between Quizalofop-P-tefuryl and its target protein, ACCase. | Predicted stable binding within the enzyme's active site with a minimum binding energy between -5.60 and -13.24 kcal/mol. | bohrium.com |

| 3D Complex Visualization | Visualize the specific interactions within the binding pocket. | Identified key amino acid residues involved in binding the herbicide. | researchgate.net |

Data Mining and Cheminformatics Applications for Predictive Modeling

Data mining and cheminformatics leverage large chemical and biological datasets to create predictive models for a substance's properties and activities. patheon.com These approaches are increasingly used to guide research and support regulatory assessments.

For Quizalofop-P-tefuryl, cheminformatics has been applied in the context of predictive toxicology. As mentioned, a read-across case study used computational tools to group it with structurally similar pesticides to predict reproductive toxicity. researchgate.net This is a powerful example of data mining, where existing knowledge about a chemical group is used to make a robust, scientifically-defensible prediction for a compound with less available data. Such predictive models allow for efficient optimization of formulations and early identification of potential issues, saving significant time and resources. patheon.com

Broader cheminformatics applications relevant to Quizalofop-P-tefuryl include:

Chemical Space Analysis: Analyzing large databases of existing herbicides to identify novel structural motifs that could lead to new active compounds. researchgate.net

Machine Learning Models: Training machine learning algorithms on datasets of AOPP herbicides to build QSAR models that can more accurately predict the herbicidal activity or other properties (e.g., metabolic fate) of new, unsynthesized analogs. nih.gov

Impurity Analysis: A patent describes using liquid chromatography combined with an empirical formula to analyze and calculate the content of impurities in Quizalofop-P-tefuryl, a practical application of predictive modeling for quality control. google.com

These computational approaches represent a shift towards data-driven chemical research and assessment, enabling more efficient and targeted development of new molecules.

Advanced Applications and Materials Science Research Incorporating the Chemical Compound Einecs 260 962 4

Integration into Novel Polymeric Systems and Composites

The bifunctional nature of 2,7-Dibromo-9,9-dihexylfluorene, with its two reactive bromine sites, makes it an ideal monomer for synthesizing a wide range of conjugated polymers. biosynth.comcymitquimica.com The hexyl groups attached at the C9 position are crucial for ensuring solubility of the monomer and the resulting polymers in common organic solvents, which is a critical requirement for solution-based processing and device fabrication. 20.210.105

The synthesis of polymers using 2,7-Dibromo-9,9-dihexylfluorene predominantly relies on metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction, which pairs the dibromo-fluorene monomer with a corresponding diboronic acid or ester, is a widely employed method to create polyfluorenes (PFs) and various copolymers. ossila.comtandfonline.comacs.org For instance, the polymerization of 9,9-dihexylfluorene-2,7-diboronic acid with 2,7-Dibromo-9,9-dihexylfluorene is a standard route to produce poly(9,9-dihexylfluorene). 20.210.105

Functionalization is achieved by copolymerizing 2,7-Dibromo-9,9-dihexylfluorene with other monomers. This approach allows for the precise tuning of the resulting polymer's electronic and physical properties. Researchers have synthesized alternating copolymers by reacting it with monomers like 3,3′-dibromo-4,4′-dialkoxybiphenyl to create materials with tailored thermal and optical characteristics. tandfonline.comresearchgate.nettandfonline.com Another strategy involves creating amorphous poly-2,7-fluorene networks by copolymerizing it with tetrafunctional spiro-compounds, such as 2,2′,7,7′-tetrabromo-9,9-spirobifluorene, to form branched, high-glass-transition-temperature materials that resist aggregation. umass.edu

The Sonogashira coupling reaction, which links the dibromo monomer with alkyne units, is another powerful method for creating fluorene-based polymers. researchgate.netmdpi.com This reaction has been used to synthesize oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, which are noted for their high photoluminescence quantum yields and stability. researchgate.net

Table 1: Polymerization Reactions Involving 2,7-Dibromo-9,9-dihexylfluorene

| Reaction Type | Co-monomer/Reactant Example | Catalyst System | Resulting Polymer/Oligomer | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | 9,9-dihexylfluorene-2,7-diboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Poly(9,9-dihexylfluorene) | 20.210.105tandfonline.com |

| Suzuki Coupling | 4,7-dibromo-2,1,3-benzothiadiazole | Tetrakis(triphenylphosphine)palladium | Fluorene-benzothiadiazole polymer | rsc.org |

| Sonogashira Coupling | 4-ethynylbiphenyl | PdCl₂(PPh₃)₂ / CuI | 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | mdpi.com |

| Yamamoto Coupling | N/A (Self-coupling) | Ni(COD)₂ / 2,2′-bipyridine | High molecular weight Poly(9,9-dihexylfluorene) | 20.210.105 |

| Nickel(0)-mediated Copolymerization | 2,2′,7,7′-tetrabromo-9,9-spirobifluorene | Ni(COD)₂ / 2,2′-bipyridine | Amorphous poly-2,7-fluorene network | umass.edu |

The relationship between the molecular structure of polymers derived from 2,7-Dibromo-9,9-dihexylfluorene and their material properties is a subject of intensive research. The conformation of the polymer backbone and the interactions between chains (supramolecular structure) critically influence the electronic properties. 20.210.105

One key area of investigation is the effect of side-chain engineering. Studies on poly(9,9-dihexylfluorene-alt-2,5-dialkoxybenzene) copolymers have shown that varying the length of the alkoxy side chains significantly affects the microphase separation between the flexible chains and the conjugated backbone, which in turn influences thermal stability and film morphology, though the fundamental electronic structure remains largely unchanged. researchgate.net

The introduction of "defects" into the polymer chain, either intentionally or as a byproduct of synthesis, also has a profound impact. For example, incorporating meta-linkages into the polymer backbone can disrupt conjugation, leading to a blue-shift in absorption spectra. scilit.com While this reduces the effective conjugation length, it can be beneficial in suppressing the formation of undesirable long-wavelength emission from aggregate states or fluorenone defects, which are often formed during thermal or oxidative stress. scilit.com The presence of these keto defect sites is a known cause of poor color stability in blue-emitting polyfluorenes. 20.210.105scilit.com

The self-organization of these polymers into ordered structures, such as lamellar or nematic phases, is another critical factor. 20.210.105researchgate.net The formation of a specific crystalline phase, known as the β-phase, in poly(9,9-dialkylfluorene)s leads to a more planar backbone conformation, resulting in red-shifted absorption and emission spectra. 20.210.105 The ability to control these structures is key to optimizing material performance in electronic devices.

Role in Semiconductor and Electronic Materials Development

2,7-Dibromo-9,9-dihexylfluorene is a foundational material for the synthesis of organic semiconductors. ossila.com Polymers derived from this monomer possess the necessary electronic properties for charge transport and light emission, making them suitable for a range of electronic applications. cymitquimica.comossila.com

The most prominent application of 2,7-Dibromo-9,9-dihexylfluorene is in the field of organic light-emitting diodes (OLEDs). Polyfluorenes, synthesized from this monomer, are renowned for their efficient, pure blue electroluminescence, high charge-carrier mobility, and good processability. ossila.com These properties make them highly attractive for display technologies and solid-state lighting. ossila.com20.210.105 Copolymers created using 2,7-Dibromo-9,9-dihexylfluorene have been developed to enhance device efficiency and tune emission color. researchgate.netmdpi.com For instance, oligo(9,9-dihexyl-2,7-fluorene ethynylene)s have been successfully used as the emitting material in bright blue OLEDs. researchgate.net

Beyond OLEDs, these materials are explored for use in organic photovoltaics (OPVs). cymitquimica.comossila.com In one study, a fluorene-benzothiadiazole polymer was grafted onto graphene and used in the active layer of a photovoltaic device. rsc.org The fluorene (B118485) unit acts as an effective building block for creating donor-acceptor polymers that are essential for efficient charge separation in solar cells.

Table 2: Optoelectronic Properties of Materials Derived from 2,7-Dibromo-9,9-dihexylfluorene

| Polymer/Oligomer System | Application | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Key Finding | Reference(s) |

|---|---|---|---|---|---|